molecular formula C18H16N2O3 B1404691 ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate CAS No. 1610379-65-1

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Cat. No. B1404691
CAS RN: 1610379-65-1
M. Wt: 308.3 g/mol
InChI Key: UUDCJUAPZHLWTA-YBEGLDIGSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), an ester group (-COO-), and an ether group (-O-). The presence of a pyridine ring indicates that it’s a heterocyclic compound. The compound is likely to be aromatic due to the presence of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The cyano group would introduce polarity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, the cyano group could be reduced to an amine, and the ether group could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of novel heterocyclic compounds, such as pyrimidine-2-thiol, pyrazole, and pyran derivatives. These heterocyclic structures are significant due to their immense biological activities, which include anti-inflammatory and antioxidant properties .

Antioxidant and Anti-inflammatory Applications

The derivatives synthesized from this compound have shown potent anti-inflammatory activities both in vitro and in vivo. They also exhibit promising antioxidant capabilities against free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-Cancer Activity

Research has indicated that certain derivatives of this compound have been tested for their anti-cancer properties, particularly against gastric cancer cell lines. This suggests a potential therapeutic application in the treatment and management of cancer .

Pharmacological Properties

Compounds derived from this chemical have been associated with various pharmacological properties, including cytotoxic activity. This highlights its potential use in developing new chemotherapeutic agents .

Chemotherapeutic Potential

The compound’s derivatives are part of ongoing research to explore their role in chemotherapy. Their ability to inhibit the growth of cancer cells positions them as candidates for anti-cancer drug development .

Synthesis of Anti-inflammatory Drugs

The synthesis of anti-inflammatory drugs is another application. The compound’s derivatives have been used to create drugs that can potentially treat inflammation-related conditions .

Development of Antimicrobial Agents

The structural features of this compound make it suitable for the development of new antimicrobial agents. Its derivatives could be used to combat various bacterial and fungal infections .

Research in Molecular Biology

In molecular biology, the compound can be used to study protein interactions and enzyme kinetics. Its derivatives may serve as molecular probes or inhibitors, providing insights into cellular processes .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDCJUAPZHLWTA-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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